1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S/c1-22-15-8-9-18(12-15)14-6-10-19(11-7-14)23(20,21)16-4-2-13(17)3-5-16/h2-5,14-15H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJNAFWKLXFNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the nucleophilic substitution of the resulting sulfonylated piperidine with 3-methoxypyrrolidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted sulfonyl derivatives.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine and pyrrolidine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide-Piperidine Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity
- The 4-bromobenzenesulfonyl group in the target compound enhances binding to sulfonamide-sensitive targets (e.g., enzymes, receptors) compared to carbonyl analogs like 1-(4-bromobenzoyl)-4-methylpiperidine. The sulfonyl group’s electronegativity and hydrogen-bonding capacity may improve target affinity .
Biological Activity
1-(4-Bromobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound is characterized by the presence of a piperidine ring, which is often associated with various therapeutic effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHBrNOS
- Molecular Weight : 373.28 g/mol
The compound features a bromobenzenesulfonyl group and a methoxypyrrolidine moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antibacterial Activity : Compounds containing sulfonyl groups have shown significant antibacterial properties. For instance, studies on piperidine derivatives have demonstrated effectiveness against various bacterial strains, such as Salmonella typhi and Staphylococcus aureus .
- Enzyme Inhibition : The inhibition of enzymes like acetylcholinesterase (AChE) and urease has been noted in related compounds. For example, certain piperidine derivatives have been reported to possess strong inhibitory effects on AChE, which is relevant for treating neurodegenerative diseases .
- Anticancer Properties : Some studies suggest that sulfonamide derivatives can exhibit anticancer activity. The mechanism often involves the modulation of enzyme activity related to cancer cell proliferation .
Case Study 1: Antibacterial Screening
A series of synthesized piperidine derivatives were evaluated for their antibacterial activity. The results highlighted that compounds similar to this compound exhibited moderate to strong activity against common pathogens:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
These findings suggest that the compound may also possess similar antibacterial properties .
Case Study 2: Enzyme Inhibition
Inhibitory effects on AChE were assessed using various piperidine derivatives. The study found that some compounds achieved IC50 values as low as 0.63 µM, indicating potent enzyme inhibition:
| Compound | IC50 Value (µM) |
|---|---|
| Compound A | 0.63 |
| Compound B | 2.14 |
| This compound | TBD |
This highlights the potential of this compound in neuropharmacology .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Similar compounds have shown effective binding with bovine serum albumin (BSA), indicating potential bioavailability and distribution within biological systems .
- Enzyme Interaction : The sulfonamide group is known for its ability to form hydrogen bonds with active sites in enzymes, facilitating inhibition or modulation of enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
